molecular formula C13H16N2O3 B4924158 N-allyl-N'-(3-methoxybenzyl)ethanediamide

N-allyl-N'-(3-methoxybenzyl)ethanediamide

Cat. No. B4924158
M. Wt: 248.28 g/mol
InChI Key: FUQYPEZEWNYTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(3-methoxybenzyl)ethanediamide, also known as AMB-17, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of N-acyl amino acid derivatives and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of N-allyl-N'-(3-methoxybenzyl)ethanediamide is not fully understood. However, studies have shown that it can induce cell death in cancer cells by activating the apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer invasion and metastasis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-N'-(3-methoxybenzyl)ethanediamide in lab experiments is its potent anti-cancer properties. It has shown promising results in several studies and has the potential to be used as a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-allyl-N'-(3-methoxybenzyl)ethanediamide. One of the most promising directions is the development of more potent derivatives of this compound that can be used as therapeutic agents. Another direction is the study of the mechanism of action of this compound, which can help in the development of more effective cancer treatments. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound can help in the development of more efficient drug delivery systems.

Synthesis Methods

The synthesis of N-allyl-N'-(3-methoxybenzyl)ethanediamide involves the reaction of N-allylethylenediamine with 3-methoxybenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain a pure form of this compound.

Scientific Research Applications

N-allyl-N'-(3-methoxybenzyl)ethanediamide has been studied for its potential use in several scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-7-14-12(16)13(17)15-9-10-5-4-6-11(8-10)18-2/h3-6,8H,1,7,9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYPEZEWNYTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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